(5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one with an aldehyde derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the pure compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or methoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anti-inflammatory studies. Its ability to inhibit the growth of certain bacteria and reduce inflammation makes it a candidate for further research in developing new antibiotics and anti-inflammatory drugs.
Medicine
In medicinal research, the compound is being investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various industrial applications.
Mechanism of Action
The mechanism of action of (5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines. In anticancer applications, it may induce apoptosis through the activation of specific signaling pathways and the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-({4-[2-(3-Ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-3-methyl-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substituents and the presence of the thiazolidinone core. These structural features contribute to its diverse biological activities and make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[[4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S2/c1-5-16-10-15(2)11-18(12-16)27-8-9-28-19-7-6-17(13-20(19)26-4)14-21-22(25)24(3)23(29)30-21/h6-7,10-14H,5,8-9H2,1-4H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNOMNLJPGMNCT-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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